sodium;2-propan-2-ylbenzenesulfonate
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Overview
Description
Compound “sodium;2-propan-2-ylbenzenesulfonate” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;2-propan-2-ylbenzenesulfonate” involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct .
Industrial Production Methods: In industrial settings, the production of compound “this compound” follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The removal of byproducts and solvents is crucial to obtain the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;2-propan-2-ylbenzenesulfonate” undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “sodium;2-propan-2-ylbenzenesulfonate” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: It serves as a tool for studying biochemical pathways and enzyme mechanisms.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which compound “sodium;2-propan-2-ylbenzenesulfonate” exerts its effects involves its interaction with specific molecular targets. It acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . The reaction mechanism includes the formation of an intermediate that promotes the coupling process.
Comparison with Similar Compounds
Phosgene: Used in similar synthetic reactions but is more hazardous.
Imidazole: A component in the synthesis of compound “sodium;2-propan-2-ylbenzenesulfonate” and has similar reactivity.
Carbonyldiimidazole: Another coupling agent with comparable applications in peptide synthesis.
Uniqueness: Compound “this compound” is unique due to its specific reactivity and efficiency in promoting peptide bond formation without the need for harsh conditions. Its ability to facilitate various synthetic transformations makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
sodium;2-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.Na/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPRGFRQMWSHAK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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